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Compound of Interest

Compound Name: 3,4,5-Triiodobenzoyl chloride

CAS No.: 22205-68-1

Cat. No.: B1615670

Get Quote

Technical Guide for Structural Biology & Phasing
Applications
Executive Summary
3,4,5-Triiodobenzoyl chloride (TIBC) is a critical heavy-atom derivatizing agent used in X-ray

crystallography and rational drug design.[1] While the chloride itself is a reactive intermediate

often generated in situ, its structural value lies in the 3,4,5-triiodophenyl moiety.[1] This rigid,

electron-rich motif provides a distinctive triangular array of anomalous scatterers (Iodine, Z=53)

essential for solving the phase problem via Single/Multi-Wavelength Anomalous Dispersion

(SAD/MAD).[1]

This guide synthesizes the crystallographic data of the parent acid (3,4,5-Triiodobenzoic acid,

TIBA) and its derivatives to provide the geometric parameters required for refinement and

ligand fitting.[1]
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High-purity TIBC is a prerequisite for successful derivatization.[1] As an acid chloride, it is

moisture-sensitive and susceptible to hydrolysis, reverting to the acid form if not handled under

anhydrous conditions.[1]

Property Data

CAS Number 22205-68-1

Formula C₇H₂ClI₃O

Molecular Weight 518.26 g/mol

Density ~2.85 g/cm³ (Predicted)

Appearance Yellow to tan crystalline solid

Reactivity
Electrophilic acyl chloride; reacts with

nucleophiles (amines, alcohols)

Synthesis Workflow
The synthesis typically proceeds from 3,4,5-triiodobenzoic acid using thionyl chloride (

).[1]

Figure 1: Synthesis and Derivatization Workflow of TIBC
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Crystallographic Characterization
Because TIBC is a reactive intermediate, published crystal structure data primarily exists for its

stable parent, 3,4,5-Triiodobenzoic Acid (TIBA), and its stable amide derivatives.[1] The
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geometric parameters of the aromatic ring and iodine positions are conserved and transferable.

[1]

A. Parent Structure: 3,4,5-Triiodobenzoic Acid (TIBA)
The crystal structure of TIBA reveals the preferred packing and halogen bonding geometry of

the triiodo-motif.[1]

CSD Refcode:TIODBA (and related entries)[1]

Space Group: Triclinic (

) or Monoclinic (

) depending on polymorph/solvate.[1]

Key Structural Motif: Centrosymmetric dimers formed via carboxylic acid hydrogen bonds (

), stacked in layers stabilized by

and

interactions.[1]

Geometric Parameters (Transferable to TIBC):

Parameter Value (Approx.) Significance

C–I Bond Length 2.09 – 2.11 Å
Standard aromatic C-I
distance; use for restraint
generation.[1]

C–C–I Bond Angle ~120°
Planar geometry; Iodine atoms

lie in the benzene plane.[1]

I···I Intramolecular ~3.5 Å

Steric crowding between

adjacent iodines (positions 3,4

and 4,[1]5) forces slight

distortions.[1]
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| I···X Halogen Bond | 3.0 – 3.4 Å | Distance to nucleophiles (O, N, S) in the crystal lattice.[1] |

B. Derivative Structure: Amides
When TIBC reacts with amine groups (e.g., Lysine residues in proteins or small molecule

amines), it forms stable amides.[1]

Example Derivative:N-bis(2-fluoroethyl)-3,4,5-triiodobenzamide

Morphology: Colorless needles.[1]

Melting Point: 152–154.5 °C.[1]

Packing: Driven by N-H···O hydrogen bonds and extensive halogen bonding networks.[1][2]

Applications in Structural Biology
The primary utility of TIBC in drug development and academic research is Heavy Atom

Phasing.[1]

Mechanism: Anomalous Scattering
The three iodine atoms provide a strong anomalous signal.[1]

Element: Iodine (I, Z=53)[1]

K-edge: 33.17 keV (0.37 Å) – rarely used.[1]

L-edges: ~4.5–5.2 keV (2.3–2.7 Å) – accessible on specialized beamlines.[1]

Cu K

Signal: Significant anomalous scattering (

) at home source wavelengths (1.54 Å).[1]

Protocol: Heavy Atom Soaking[1]
Preparation: Dissolve TIBC in an anhydrous solvent (DMSO or DMF) to create a 100 mM

stock.[1] Note: Use immediately to prevent hydrolysis.[1]
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Soaking: Add stock to the crystallization drop containing the protein crystal.[1]

Target: Surface Lysine residues or N-terminal amines.[1]

Reaction: Nucleophilic acyl substitution.[1]

Back-soaking: Briefly wash the crystal in cryo-protectant to remove excess unreacted

TIBC/hydrolyzed acid before freezing.[1]

Figure 2: Heavy Atom Phasing Workflow using TIBC
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Halogen Bonding & Supramolecular Chemistry
Beyond phasing, TIBC derivatives are studied for Halogen Bonding (XB).[1] The electron-

deficient

-hole on the iodine atoms (opposite the C-I bond) acts as a Lewis acid, interacting with Lewis
bases (O, N, S).[1]

Directionality: Highly directional (

angle

).[1]

Strength: Comparable to weak hydrogen bonds.[1]

Relevance: Used in fragment-based drug discovery to induce novel binding modes in target

pockets.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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